2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide
Overview
Description
2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the cyclization and alkylation processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and antioxidant activities.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-oxadiazol-2-yl)methanol
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one
Uniqueness
2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide is unique due to its combination of multiple heterocyclic rings, which may contribute to its diverse biological activities. This structural complexity sets it apart from simpler oxadiazole derivatives .
Properties
IUPAC Name |
2-[4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyrazol-1-yl]-N-(2-methyltriazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O2/c1-11-21-22-17(27-11)14-6-4-3-5-13(14)12-7-19-25(9-12)10-16(26)20-15-8-18-24(2)23-15/h3-9H,10H2,1-2H3,(H,20,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDKXPKEJLSVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C3=CN(N=C3)CC(=O)NC4=NN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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